molecular formula C30H48O3 B3276307 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 CAS No. 63840-59-5

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3

Cat. No.: B3276307
CAS No.: 63840-59-5
M. Wt: 456.7 g/mol
InChI Key: RABQBLGVFVZZOL-WZRMOLFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is a synthetic derivative of vitamin D3. It is known for its significant role in various biological processes, particularly in calcium and phosphorus homeostasis. This compound is also referred to as 24R,25(OH)2D3-IP and has a molecular weight of 456.7 g/mol.

Future Directions

A reference measurement procedure for the determination of 24R,25-Dihydroxyvitamin D3 in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry has been developed. This method can serve as an accuracy base for the routine methods used in clinical laboratories .

Mechanism of Action

Target of Action

The primary target of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3, a compound closely related to 1,25-dihydroxyvitamin D3, is the calcium homeostasis system . This system plays a crucial role in maintaining calcium balance in the body, which is essential for various physiological functions, including bone health .

Mode of Action

This compound interacts with its targets by inhibiting the increase in intracellular calcium concentration . It does this in a dose-dependent manner, with an EC50 of 4.9 nM and a maximum inhibition rate of 60% .

Biochemical Pathways

The compound affects the calcium homeostasis system, impacting various related variables such as serum calcium, 25-hydroxyvitamin D3 (25OHD3), 24,25-(OH)2D3, and 1α,25-(OH)2D3 levels . These changes can influence normal bone development and healing of fractures .

Pharmacokinetics

It’s known that vitamin d metabolites are primarily produced in the kidney , suggesting that renal function may play a significant role in the compound’s bioavailability.

Result of Action

When this compound is present at normal physiological concentrations, it is an essential vitamin D3 metabolite for both normal bone integrity and healing of fractures . For instance, in chicks, it has been shown to be sufficient for normal bone growth and integrity .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, in an experiment with chicks, a vitamin D-replete diet was necessary for the compound to exert its effects on bone health .

Biochemical Analysis

Biochemical Properties

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 plays an essential role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for renal 25-hydroxyvitamin D3 1 α-hydroxylase . The nature of these interactions is crucial for its function in stimulating bone metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates bone metabolism along with 1α,25 (OH)2D3 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a regulator of developmental bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 involves several steps, starting from vitamin D3. The process typically includes hydroxylation and isopropylidenation reactions. The synthetic route often requires specific reaction conditions such as controlled temperature and pH levels to ensure the desired product’s purity and yield .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated systems and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

    Biology: The compound is studied for its role in cellular processes, including cell differentiation and apoptosis.

    Medicine: Research focuses on its potential therapeutic effects in bone health and calcium metabolism disorders.

    Industry: It is utilized in the development of vitamin D supplements and fortified foods

Comparison with Similar Compounds

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is unique compared to other vitamin D derivatives due to its specific hydroxylation pattern and isopropylidenation. Similar compounds include:

    1α,25-Dihydroxyvitamin D3: Known for its potent biological activity in calcium regulation.

    25-Hydroxyvitamin D3: A major circulating form of vitamin D, used as a biomarker for vitamin D status.

    24,25-Dihydroxyvitamin D3: Another hydroxylated form with distinct biological functions

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-4-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20-10-14-24(31)19-23(20)13-12-22-9-8-18-30(7)25(15-16-26(22)30)21(2)11-17-27-28(3,4)33-29(5,6)32-27/h12-13,21,24-27,31H,1,8-11,14-19H2,2-7H3/b22-12+,23-13-/t21-,24+,25-,26+,27-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABQBLGVFVZZOL-WZRMOLFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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